molecular formula C19H17N5O B7160261 N-[(2-imidazol-1-ylphenyl)methyl]-2-(2H-indazol-3-yl)acetamide

N-[(2-imidazol-1-ylphenyl)methyl]-2-(2H-indazol-3-yl)acetamide

Cat. No.: B7160261
M. Wt: 331.4 g/mol
InChI Key: FCRSSTCQNRKILR-UHFFFAOYSA-N
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Description

N-[(2-imidazol-1-ylphenyl)methyl]-2-(2H-indazol-3-yl)acetamide is a complex organic compound that features both imidazole and indazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Properties

IUPAC Name

N-[(2-imidazol-1-ylphenyl)methyl]-2-(2H-indazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c25-19(11-17-15-6-2-3-7-16(15)22-23-17)21-12-14-5-1-4-8-18(14)24-10-9-20-13-24/h1-10,13H,11-12H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRSSTCQNRKILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=C3C=CC=CC3=NN2)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-2-(2H-indazol-3-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of 2-imidazol-1-ylbenzaldehyde with 2H-indazole-3-acetic acid under acidic or basic conditions. The reaction may require catalysts such as palladium or nickel to facilitate the formation of the desired product. The reaction conditions often involve temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and temperature control, is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-imidazol-1-ylphenyl)methyl]-2-(2H-indazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, nickel.

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

N-[(2-imidazol-1-ylphenyl)methyl]-2-(2H-indazol-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-2-(2H-indazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole and indazole rings can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-imidazol-1-ylphenyl)methyl]-2-(2H-indazol-3-yl)acetamide is unique due to the combination of both imidazole and indazole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to more diverse therapeutic applications .

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